REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[F:6][C:7]1[CH:12]=[CH:11][C:10]([N:13]2[C:17]([CH3:18])=[CH:16][CH:15]=[C:14]2[CH3:19])=[C:9]([C:20]([F:23])([F:22])[F:21])[CH:8]=1.CN([CH:27]=[O:28])C>>[F:6][C:7]1[CH:12]=[CH:11][C:10]([N:13]2[C:17]([CH3:18])=[CH:16][C:15]([CH:27]=[O:28])=[C:14]2[CH3:19])=[C:9]([C:20]([F:23])([F:21])[F:22])[CH:8]=1
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Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Name
|
1-[4-fluoro-2-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole
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Quantity
|
3.19 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1)N1C(=CC=C1C)C)C(F)(F)F
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
ice
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
The resulting mixture was stirred at 0° C. for 30 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture was maintained at 0-3° C. for 10 min
|
Duration
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10 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction flask was heated on an oil bath at 95-100° C
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Type
|
TEMPERATURE
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Details
|
After heating 1.5 h
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Duration
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1.5 h
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture was cooled
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Type
|
EXTRACTION
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Details
|
The resulting suspension was extracted twice with DCM
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried (Na2SO4)
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (SiO2)
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Type
|
WASH
|
Details
|
eluting with EtOAc/Hex (10:90 to 30:70)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1)N1C(=C(C=C1C)C=O)C)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |